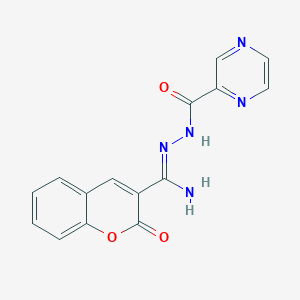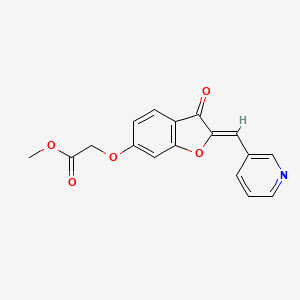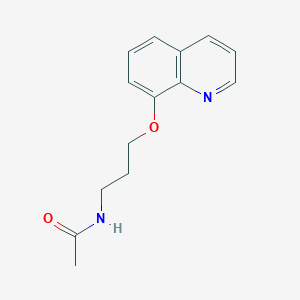
N-(3-(quinolin-8-yloxy)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(quinolin-8-yloxy)propyl)acetamide: is a compound that features a quinoline moiety linked to an acetamide group via a propyl chain Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds have been studied for their interaction with various biological targets
Mode of Action
It’s known that similar compounds can undergo reactions under certain conditions . For instance, in the presence of a transition-metal-catalyst, benzoyl peroxide (BPO)-promoted cross-dehydrogenation coupling (CDC) of N-(quinolin-8-yl)amides with acetone/acetonitrile can occur smoothly .
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level
Action Environment
Similar compounds have been found to be influenced by various environmental factors
Biochemical Analysis
Biochemical Properties
N-(3-(quinolin-8-yloxy)propyl)acetamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The quinoline moiety in the compound is known to participate in both electrophilic and nucleophilic substitution reactions, which can influence its interactions with biomolecules . For instance, it can form complexes with metal ions, which can affect the activity of metalloenzymes. Additionally, the compound’s amide group can form hydrogen bonds with proteins, potentially altering their conformation and function.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with metal ions can impact the activity of metalloproteins involved in signaling pathways . Furthermore, its ability to form hydrogen bonds with proteins can lead to changes in gene expression by affecting transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to metal ions, forming complexes that can inhibit or activate metalloenzymes . This binding can lead to changes in enzyme activity, affecting various biochemical pathways. Additionally, the compound’s ability to form hydrogen bonds with proteins can result in conformational changes that influence protein function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can form stable complexes with metal ions, which can persist over time Its interaction with proteins may lead to gradual changes in cellular function, depending on the duration of exposure
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, it can lead to toxic or adverse effects, such as disruption of cellular metabolism and oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on biological systems.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can interact with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. For example, its interaction with metalloenzymes can affect the metabolism of metal ions and related compounds . Additionally, the compound’s ability to form hydrogen bonds with proteins can impact the activity of enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and its distribution within tissues can be affected by binding to proteins such as albumin . These interactions can influence the compound’s localization and accumulation in different cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, its interaction with metal ions can lead to localization in organelles involved in metal ion metabolism, such as mitochondria. Additionally, the compound’s ability to form hydrogen bonds with proteins can influence its localization within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(quinolin-8-yloxy)propyl)acetamide typically involves the reaction of quinoline derivatives with appropriate acetamide precursors. One common method includes the nucleophilic substitution reaction where quinoline is reacted with 3-chloropropylamine to form the intermediate, which is then acetylated to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(3-(quinolin-8-yloxy)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-(quinolin-8-yloxy)propyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive quinoline moiety.
Industry: Utilized in the production of dyes, catalysts, and other materials
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-(quinolin-8-yloxy)acetamide
- N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy)acetamide
- N-((8-Hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide
Uniqueness
N-(3-(quinolin-8-yloxy)propyl)acetamide is unique due to its specific propyl linkage, which can influence its biological activity and chemical reactivity. This structural feature may provide distinct advantages in terms of binding affinity and selectivity for certain molecular targets compared to other quinoline derivatives .
Properties
IUPAC Name |
N-(3-quinolin-8-yloxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-11(17)15-9-4-10-18-13-7-2-5-12-6-3-8-16-14(12)13/h2-3,5-8H,4,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAUQCLRHCYPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCOC1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine](/img/structure/B2535336.png)
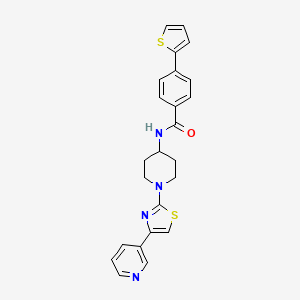

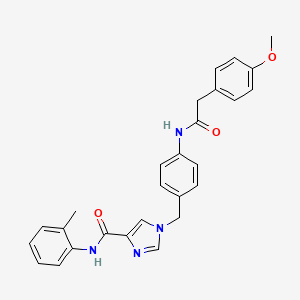
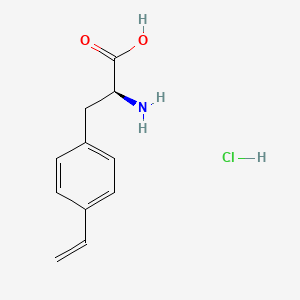
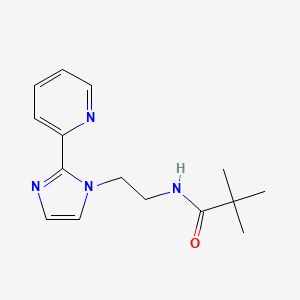
![N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide](/img/structure/B2535347.png)


![2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B2535353.png)
![2-methoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)acetamide](/img/structure/B2535354.png)
